molecular formula C7H10Cl2N2O B13694445 (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride

(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride

Cat. No.: B13694445
M. Wt: 209.07 g/mol
InChI Key: INQCKSDKPDFOJK-UHFFFAOYSA-N
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Description

(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C7H9ClN2O·HCl. It is a derivative of hydrazine, characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride typically involves the reaction of 2-chloro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes.

    Reduction: Reduction reactions can yield hydrazones.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Azobenzenes

    Reduction: Hydrazones

    Substitution: Various substituted phenylhydrazines

Scientific Research Applications

(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The chloro and methoxy groups on the phenyl ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

  • (3-Chloro-2-methoxyphenyl)hydrazine Hydrochloride
  • (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride
  • (3-Chloro-2-methylphenyl)hydrazine Hydrochloride

Comparison: (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C7H10Cl2N2O

Molecular Weight

209.07 g/mol

IUPAC Name

(2-chloro-3-methoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-6-4-2-3-5(10-9)7(6)8;/h2-4,10H,9H2,1H3;1H

InChI Key

INQCKSDKPDFOJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)NN.Cl

Origin of Product

United States

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